2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide
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Overview
Description
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is an organic compound with potential applications in various scientific fields. Its structure includes a tetrahydrothiophen ring, which is known for its reactivity, and an isonicotinamide group, contributing to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide typically involves a multi-step process:
Formation of tetrahydrothiophen-3-yl group: : Starting from thiophene, the compound undergoes hydrogenation to form tetrahydrothiophene under high pressure and the presence of a catalyst like palladium on carbon.
Attachment of the isonicotinamide group: : Using isonicotinic acid, the formation of isonicotinamide occurs through an amidation reaction with an appropriate amine, in this case, (2-(thiophen-2-yl)ethyl)amine.
Linking the two parts: : The final step involves a condensation reaction between the tetrahydrothiophen-3-yl group and the isonicotinamide group, facilitated by reagents such as EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing conditions such as temperature, pressure, and catalyst concentration are crucial for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide exhibits various chemical reactivity profiles:
Types of Reactions
Oxidation: : Oxidation can occur at the sulfur atoms in the tetrahydrothiophen and thiophen rings, forming sulfoxides or sulfones.
Reduction: : Reduction typically targets the carbonyl group in isonicotinamide, potentially converting it to an alcohol.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic thiophen rings.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under acidic conditions.
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions depend on the type of substitution; for nucleophilic substitution, reagents like sodium hydride (NaH) and for electrophilic, reagents such as bromine (Br2).
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Alcohols: : From reduction of isonicotinamide.
Substituted thiophen derivatives: : From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in coordination chemistry, aiding in catalytic reactions.
Organic Synthesis: : Serving as a building block for more complex molecules.
Biology
Enzyme Inhibition: : Potential to act as an enzyme inhibitor due to its structure.
Receptor Binding: : Its structural analogs are studied for binding to specific biological receptors.
Medicine
Drug Development: : Investigated for its potential therapeutic effects due to its bioactive components.
Antimicrobial Activity: : Potential use in developing new antimicrobial agents.
Industry
Materials Science: : Used in the synthesis of new polymers or other advanced materials.
Mechanism of Action
The compound’s mechanism of action could involve:
Binding to Biological Targets: : Interaction with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Could influence signal transduction pathways or metabolic pathways, leading to varied biological effects.
Comparison with Similar Compounds
Compared to similar compounds, 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide stands out due to its unique structural features:
Structure-Activity Relationship (SAR): : The tetrahydrothiophen ring and isonicotinamide group confer unique properties and activities.
Unique Reactivity: : Its ability to undergo a wide range of chemical reactions.
Similar Compounds
2-((pyrrolidin-3-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide: : Similar in structure but with a pyrrolidin ring instead of tetrahydrothiophen.
N-(2-(thiophen-2-yl)ethyl)isonicotinamide: : Lacks the tetrahydrothiophen-3-yl group.
This compound's potential across various fields highlights the importance of continued research to fully uncover its capabilities and applications.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-16(18-7-4-14-2-1-8-22-14)12-3-6-17-15(10-12)20-13-5-9-21-11-13/h1-3,6,8,10,13H,4-5,7,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNNHZPFSFEPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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